molecular formula C14H19N B14692978 N-(Cyclohex-1-en-1-yl)-N-ethylaniline CAS No. 30432-66-7

N-(Cyclohex-1-en-1-yl)-N-ethylaniline

Cat. No.: B14692978
CAS No.: 30432-66-7
M. Wt: 201.31 g/mol
InChI Key: XSEMIVACIBKINH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyclohex-1-en-1-yl)-N-ethylaniline is an organic compound that features a cyclohexene ring bonded to an aniline moiety with an ethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclohex-1-en-1-yl)-N-ethylaniline typically involves the reaction of cyclohexanone with aniline in the presence of a suitable catalyst. One common method is the condensation reaction where cyclohexanone is reacted with aniline under acidic conditions to form the intermediate imine, which is then reduced to the desired product using a reducing agent such as sodium borohydride .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(Cyclohex-1-en-1-yl)-N-ethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include cyclohexanone derivatives, substituted anilines, and various aromatic compounds depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(Cyclohex-1-en-1-yl)-N-ethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Cyclohex-1-en-1-yl)-N-ethylaniline involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can influence biochemical pathways and cellular processes, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyclohex-1-en-1-yl)morpholine
  • N-(Cyclohex-1-en-1-yl)pyrrolidine
  • N-(Cyclohex-1-en-1-yl)benzeneacetamide

Uniqueness

N-(Cyclohex-1-en-1-yl)-N-ethylaniline is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and applications in various fields .

Properties

CAS No.

30432-66-7

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

N-(cyclohexen-1-yl)-N-ethylaniline

InChI

InChI=1S/C14H19N/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3,5-6,9-11H,2,4,7-8,12H2,1H3

InChI Key

XSEMIVACIBKINH-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CCCCC1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.